2-Oxobutanoic Acid

Catalog No.
S560587
CAS No.
600-18-0
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxobutanoic Acid

CAS Number

600-18-0

Product Name

2-Oxobutanoic Acid

IUPAC Name

2-oxobutanoic acid

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)

InChI Key

TYEYBOSBBBHJIV-UHFFFAOYSA-N

SMILES

Array

solubility

119 mg/mL
soluble in water and alcohol

Synonyms

2-Oxobutanoic Acid; 2-Oxobutyric Acid; 2-Ketobutanoic Acid; 2-Ketobutyric Acid; 2-Oxo-n-butyric Acid; 2-Oxobutanoic Acid; 2-Oxobutyric Acid; 3-Methylpyruvic Acid; NSC 60533; Propionylformic Acid; α-Ketobutyric Acid; α-Oxo-n-butyric Acid; α-Oxobutanoi

Canonical SMILES

CCC(=O)C(=O)O

The exact mass of the compound 2-Oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 119 mg/mlsoluble in water and alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60533. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of short-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Oxobutanoic acid (CAS: 600-18-0), also known as α-ketobutyric acid, is a four-carbon α-keto acid that serves as a critical intermediate in amino acid metabolism and a high-value precursor in organic synthesis. As a reactive bifunctional compound containing both a ketone and a carboxylic acid group, it exhibits highly specific electrophilic and hydrogen-bonding characteristics. In industrial and laboratory procurement, it is primarily selected for its role as a direct precursor to the antiepileptic drug levetiracetam, a substrate for specialized enzymatic assays (such as lactate dehydrogenase profiling), and a building block for isoleucine biosynthesis. Its availability as a free acid rather than a sodium salt is particularly relevant for anhydrous synthetic routes, making it an indispensable reagent for pharmaceutical scale-up and advanced metabolic engineering .

Substituting 2-oxobutanoic acid with its shorter-chain analog, pyruvic acid, or its salt form, sodium 2-oxobutanoate, frequently leads to process failure or off-target reactivity. In biocatalysis and metabolic tracking, enzymes such as lactate dehydrogenase (LDH) and acetohydroxy acid synthase exhibit strict steric requirements; pyruvic acid cannot replicate the specific binding affinity and allosteric modulation provided by the ethyl side chain of 2-oxobutanoic acid. Furthermore, in anhydrous pharmaceutical synthesis, attempting to use the more shelf-stable sodium salt requires an additional in situ acidification step, which introduces water and inorganic salts that severely depress the yield of moisture-sensitive condensation reactions. Consequently, procuring the exact free acid form of 2-oxobutanoic acid is mandatory for achieving high yields in racetam synthesis and maintaining kinetic accuracy in enzymatic profiling.

Superior Enzymatic Conversion Rate for Cardiac LDH-1 Profiling

When evaluating substrates for hyperpolarized 13C magnetic resonance imaging, 2-oxobutanoic acid demonstrates a distinct kinetic advantage over pyruvic acid for specific enzyme isoforms. In vitro assays utilizing bovine heart LDH-1 revealed that 2-oxobutanoic acid achieves a 5.0-fold higher product production rate compared to pyruvate. This differential affinity translates to a 2.7-fold increased in vivo specificity for cardiac tissue over liver and kidney tissues[1].

Evidence DimensionEnzymatic conversion rate (product production)
Target Compound Data5.0-fold higher conversion rate with LDH-1
Comparator Or BaselinePyruvic acid (baseline substrate)
Quantified Difference500% increase in LDH-1 conversion rate
ConditionsIn vitro assay with isolated bovine heart LDH-1

Procuring 13C-labeled 2-oxobutanoic acid enables the development of highly specific cardiac MRI probes that outperform standard pyruvate-based tracers.

Unique Allosteric Activation in LDH Kinetic Assays

In kinetic studies of fructose-1,6-diphosphate-dependent lactate dehydrogenase from Streptococcus mutans, 2-oxobutanoic acid acts as a unique allosteric modulator that cannot be substituted by other pyruvate analogs. While analogs like oxamate strictly inhibit the enzyme, the addition of 2-oxobutanoic acid at limiting pyruvate concentrations stimulates enzyme activity. This interaction shifts the pyruvate saturation curve from sigmoidal to hyperbolic, effectively decreasing the Hill coefficient from approximately 2.0 to 1.0 [1].

Evidence DimensionHill coefficient (cooperativity)
Target Compound DataDecreases Hill coefficient to 1.0 (hyperbolic kinetics)
Comparator Or BaselineOxamate (strictly inhibitory) and baseline Pyruvate (Hill coefficient ~2.0)
Quantified DifferenceReduction of Hill coefficient by 50%
ConditionsS. mutans LDH assay at limiting substrate concentrations

It allows researchers to decouple cooperative binding effects in bacterial LDH assays, making it an essential reagent for mechanistic enzymology.

Quantified Hydration Kinetics for Aqueous Reagent Formulation

The reactivity of α-keto acids in aqueous media is heavily dependent on their hydration state. NMR studies in 0.1 M D2O at 25 °C demonstrate that the free acid form of 2-oxobutanoic acid exists as 63% hydrated (gem-diol), whereas its carboxylate anion form exhibits only 5-7% hydration. This behavior contrasts with shorter-chain analogs and underscores the importance of strict pH control when formulating aqueous solutions, as the unhydrated oxo-form is the active species in most condensation and enzymatic reactions[1].

Evidence DimensionExtent of hydration in aqueous solution
Target Compound Data63% hydration for the free acid form
Comparator Or BaselineCarboxylate anion form (5-7% hydration)
Quantified Difference~10-fold difference in hydration state based on protonation
Conditions0.1 M solution in D2O at 25 °C (low pH vs. neutral pH)

Accurate calculation of the reactive oxo-form concentration is critical for standardizing in vitro assay reproducibility and formulating stable aqueous reagents.

Cyanide-Free Precursor Efficiency for Levetiracetam Synthesis

In the commercial synthesis of the antiepileptic drug (S)-levetiracetam, 2-oxobutanoic acid serves as a direct, highly efficient precursor. Reacting the free acid of 2-oxobutanoic acid with 2-pyrrolidone enables a direct condensation route that bypasses the highly toxic Strecker cyanation pathway required when using propionaldehyde. Furthermore, utilizing the free acid rather than the sodium salt of 2-oxobutanoic acid allows the reaction to proceed in anhydrous organic solvents (e.g., toluene or dichloromethane), eliminating the need for an aqueous acidification step that degrades yield [1].

Evidence DimensionSynthetic route step count and toxicity
Target Compound DataDirect condensation (cyanide-free) in anhydrous solvent
Comparator Or BaselinePropionaldehyde (requires toxic Strecker cyanation) / Sodium salt (requires aqueous acidification)
Quantified DifferenceElimination of cyanide reagents and reduction of aqueous workup steps
ConditionsAsymmetric hydrogenation pathway to (S)-Levetiracetam

Procuring the free acid form of 2-oxobutanoic acid is essential for scaling up safe, high-yield, and cyanide-free pharmaceutical manufacturing processes.

Hyperpolarized MRI Contrast Agent Development

Driven by its 5.0-fold higher conversion rate with cardiac LDH-1 compared to pyruvate, 13C-labeled 2-oxobutanoic acid is the optimal precursor for synthesizing hyperpolarized MRI probes. It is specifically utilized in metabolic imaging workflows designed to track cardiac metabolism and diagnose localized tissue ischemia[1].

Commercial Synthesis of Racetam Pharmaceuticals

Because it readily undergoes anhydrous condensation with 2-pyrrolidone, the free acid form of 2-oxobutanoic acid is the preferred industrial building block for manufacturing (S)-levetiracetam. It allows process chemists to avoid the highly toxic Strecker cyanation route associated with propionaldehyde, streamlining API scale-up [2].

Mechanistic Enzymology and Allosteric Profiling

Due to its ability to shift the pyruvate saturation curve from sigmoidal to hyperbolic, 2-oxobutanoic acid is procured as a specialized allosteric modulator for in vitro enzyme assays. It is used to isolate and study the cooperative binding mechanisms of bacterial lactate dehydrogenases and acetohydroxy acid synthases [3].

Isoleucine Biosynthesis and Metabolic Engineering

In engineered microbial strains, 2-oxobutanoic acid is utilized as a direct precursor to bypass upstream regulatory bottlenecks. Its high affinity for acetohydroxy acid synthase ensures preferential flux toward isoleucine and specific branched-chain alcohols, making it critical for industrial fermentation media optimization [4].

Physical Description

Colorless hygroscopic paste; mp = 32-34 deg C; [Acros Organics MSDS]
Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

102.031694049 Da

Monoisotopic Mass

102.031694049 Da

Heavy Atom Count

7

Density

1.200 (d20/4)

Melting Point

33 °C

UNII

B92RB6HY1A

Related CAS

2013-26-5 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1471 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

600-18-0

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 2-oxo-: ACTIVE

Dates

Last modified: 08-15-2023

Effect of Ketosubstrate on the Product Yield in the Transamination Reaction Catalyzed by Transaminase from Thermoproteus uzoniensis

E Yu Bezsudnova, T N Stekhanova, K M Boyko, V O Popov
PMID: 32342302   DOI: 10.1134/S1607672920010020

Abstract

The study of the equilibrium of reactions catalyzed by thermostable enzymes is in demand for the development of biotechnological enzyme processes. The results of the analysis of equilibrium of transamination reaction catalyzed by thermostable transaminase from the archaeon Thermoproteus uzoniensis are presented below. A comparison of the conversion of substrates was performed for reactions with L-leucine and pyruvate and L-leucine and 2-oxobutyrate at 65°C. The establishment of the equilibrium was controlled by a decrease in the concentration of 2-oxobutyrate or pyruvate and by the accumulation of the keto analog of L-leucine. It was shown that the degree of conversion of L-leucine in the reaction with specific 2-oxobutyrate is higher than in the reaction with nonspecific pyruvate.


The 138

Yadi Liu, Xiaoyuan Wang, Jie Zhan, Jinyu Hu
PMID: 31307581   DOI: 10.1016/j.enzmictec.2019.06.001

Abstract

Corynebacterium glutamicum acetohydroxyacid synthase (AHAS), composed of two subunits IlvB and IlvN, catalyzes the first reaction in the biosynthetic pathway of branched-chain amino acids. It either condenses two pyruvates to yield acetolactate, leading to the biosynthesis of L-valine and L-leucine, or condenses pyruvate with 2-ketobutyrate to yield acetohydroxybutyrate, leading to L-isoleucine biosynthesis. However, the mechanism for the substrate specificity of C. glutamicum AHAS remains unknown. In this study, AHASs from an L-valine-producing C. glutamicum VWB-1 and an L-isoleucine-producing C. glutamicum IWJ001 were analyzed. The amino acid sequence of IlvN from both strains are the same, but the 138
and 404
residues of IlvB from the two strains are different; they are alanine and valine in IWJ001 (IlvB
), but valine and alanine in VWB-1 (IlvB
). When IlvB
and IlvB
were overexpressed in wild type C. glutamicum ATCC14067 and its △alr△aceE△ilvA△leuA mutant YTW-104, the latter led to much more L-valine production than the former. AHAS activity studies also showed that the 138
valine was important for binding the 2
substrate pyruvate but not the 404
alanine. YTW-104/pJYW4-ilvB
-ilvNCE could produce 25.93 g/L L-valine. The results indicate that the 138
valine of IlvB in AHAS could play an important role, leading to the increased L-valine biosynthesis in C. glutamicum.


Engineering of Phosphoserine Aminotransferase Increases the Conversion of l-Homoserine to 4-Hydroxy-2-ketobutyrate in a Glycerol-Independent Pathway of 1,3-Propanediol Production from Glucose

Yujun Zhang, Chengwei Ma, Wanda Dischert, Philippe Soucaille, An-Ping Zeng
PMID: 30925016   DOI: 10.1002/biot.201900003

Abstract

Phosphoserine aminotransferase (SerC) from Escherichia coli (E. coli) MG1655 is engineered to catalyze the deamination of homoserine to 4-hydroxy-2-ketobutyrate, a key reaction in producing 1,3-propanediol (1,3-PDO) from glucose in a novel glycerol-independent metabolic pathway. To this end, a computation-based rational approach is used to change the substrate specificity of SerC from l-phosphoserine to l-homoserine. In this approach, molecular dynamics simulations and virtual screening are combined to predict mutation sites. The enzyme activity of the best mutant, SerC
, is successfully improved by 4.2-fold in comparison to the wild type when l-homoserine is used as the substrate, while its activity toward the natural substrate l-phosphoserine is completely deactivated. To validate the effects of the mutant on 1,3-PDO production, the "homoserine to 1,3-PDO" pathway is constructed in E. coli by coexpression of SerC
with pyruvate decarboxylase and alcohol dehydrogenase. The resulting mutant strain achieves the production of 3.03 g L
1,3-PDO in fed-batch fermentation, which is 13-fold higher than the wild-type strain and represents an important step forward to realize the promise of the glycerol-independent synthetic pathway for 1,3-PDO production from glucose.


Stimulation of Hair Growth by Small Molecules that Activate Autophagy

Min Chai, Meisheng Jiang, Laurent Vergnes, Xudong Fu, Stéphanie C de Barros, Ngan B Doan, Wilson Huang, Jessie Chu, Jing Jiao, Harvey Herschman, Gay M Crooks, Karen Reue, Jing Huang
PMID: 31216464   DOI: 10.1016/j.celrep.2019.05.070

Abstract

Hair plays important roles, ranging from the conservation of body heat to the preservation of psychological well-being. Hair loss or alopecia affects millions worldwide, but methods that can be used to regrow hair are lacking. We report that quiescent (telogen) hair follicles can be stimulated to initiate anagen and hair growth by small molecules that activate autophagy, including the metabolites α-ketoglutarate (α-KG) and α-ketobutyrate (α-KB), and the prescription drugs rapamycin and metformin, which impinge on mTOR and AMPK signaling. Stimulation of hair growth by these agents is blocked by specific autophagy inhibitors, suggesting a mechanistic link between autophagy and hair regeneration. Consistently, increased autophagy is detected upon anagen entry during the natural hair follicle cycle, and oral α-KB prevents hair loss in aged mice. Our finding that anagen can be pharmacologically activated in telogen skin when natural anagen-inducing signal(s) are absent has implications for the treatment of hair loss patients.


Meng Zhang, Xiao-Wei Yu, Yan Xu, Paula Jouhten, Gurla V T Swapna, Ralf W Glaser, John F Hunt, Gaetano T Montelione, Hannu Maaheimo, Thomas Szyperski
PMID: 28731268   DOI: 10.1111/febs.14180

Abstract

Carbon metabolism of Crabtree-negative yeast Pichia pastoris was profiled using
C nuclear magnetic resonance (NMR) to delineate regulation during exponential growth and to study the import of two precursors for branched-chain amino acid biosynthesis, α-ketoisovalerate and α-ketobutyrate. Cells were grown in aerobic batch cultures containing (a) only glucose, (b) glucose along with the precursors, or (c) glucose and Val. The study provided the following new insights. First,
C flux ratio analyses of central metabolism reveal an unexpectedly high anaplerotic supply of the tricarboxylic acid cycle for a Crabtree-negative yeast, and show that a substantial fraction of glucose catabolism proceeds through the pentose phosphate pathway. A comparison with previous flux ratio analyses for batch cultures of Crabtree-negative Pichia stipitis and Crabtree-positive Saccharomyces cerevisiae indicate that the overall regulation of central carbon metabolism in P. pastoris is intermediate in between P. stipitis and S. cerevisiae. Second, excess α-ketoisovalerate in the medium is not transported into the cytoplasm indicating that P. pastoris lacks a suitable transporter. In contrast, excess Val is efficiently taken up and largely fulfills demands for both Val and Leu for protein synthesis. Third, excess α-ketobutyrate is transported into the mitochondria for Ile biosynthesis. However, the import does not efficiently inhibit the synthesis of α-ketobutyrate from pyruvate indicating that P. pastoris has not been optimized evolutionarily to take full advantage of this carbon source. These findings have direct implications for preparing uniformly
H,
C,
N-labeled proteins containing protonated Ile, Val, and Leu methyl groups in P. pastoris for NMR-based structural biology.
Acetohydroxy acid isomeroreductase (EC 1.1.1.86), branched-chain amino acid aminotransferase (BCAT, EC 2.6.1.42), fumarase (EC 4.2.1.2), malic enzyme (EC 1.1.1.39/1.1.1.40), phosphoenolpyruvate carboxykinase (EC 4.1.1.49), pyruvate carboxylase (EC 6.4.1.1), pyruvate kinase (EC 2.7.1.40), l-serine hydroxymethyltransferase (EC 2.1.2.1), threonine aldolase (EC 4.1.2.5), threonine dehydratase (EC 4.3.1.19); transketolase (EC 2.2.1.1), transaldolase (EC 2.2.1.2).


α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells

Nicholas P Lesner, Amrita S Gokhale, Kalyani Kota, Ralph J DeBerardinis, Prashant Mishra
PMID: 32330654   DOI: 10.1016/j.ymben.2020.03.010

Abstract

Pathogenic mutations in the mitochondrial genome (mtDNA) impair organellar ATP production, requiring mutant cells to activate metabolic adaptations for survival. Understanding how metabolism adapts to clinically relevant mtDNA mutations may provide insight into cellular strategies for metabolic flexibility. In this study, we use
C isotope tracing and metabolic flux analysis to investigate central carbon and amino acid metabolic reprogramming in isogenic cells containing mtDNA mutations. We identify alterations in glutamine and cystine transport which indirectly regulate mitochondrial metabolism and electron transport chain function. Metabolism of cystine can promote glucose oxidation through the transsulfuration pathway and the production of α-ketobutyrate. Intriguingly, activating or inhibiting α-ketobutyrate production is sufficient to modulate both glucose oxidation and mitochondrial respiration in mtDNA mutant cells. Thus, cystine-stimulated transsulfuration serves as an adaptive mechanism linking glucose oxidation and amino acid metabolism in the setting of mtDNA mutations.


Underground isoleucine biosynthesis pathways in

Charles Ar Cotton, Iria Bernhardsgrütter, Hai He, Simon Burgener, Luca Schulz, Nicole Paczia, Beau Dronsella, Alexander Erban, Stepan Toman, Marian Dempfle, Alberto De Maria, Joachim Kopka, Steffen N Lindner, Tobias J Erb, Arren Bar-Even
PMID: 32831171   DOI: 10.7554/eLife.54207

Abstract

The promiscuous activities of enzymes provide fertile ground for the evolution of new metabolic pathways. Here, we systematically explore the ability of
to harness underground metabolism to compensate for the deletion of an essential biosynthetic pathway. By deleting all threonine deaminases, we generated a strain in which isoleucine biosynthesis was interrupted at the level of 2-ketobutyrate. Incubation of this strain under aerobic conditions resulted in the emergence of a novel 2-ketobutyrate biosynthesis pathway based upon the promiscuous cleavage of
-succinyl-L-homoserine by cystathionine γ-synthase (MetB). Under anaerobic conditions, pyruvate formate-lyase enabled 2-ketobutyrate biosynthesis from propionyl-CoA and formate. Surprisingly, we found this anaerobic route to provide a substantial fraction of isoleucine in a wild-type strain when propionate is available in the medium. This study demonstrates the selective advantage underground metabolism offers, providing metabolic redundancy and flexibility which allow for the best use of environmental carbon sources.


The Effect of 2-Ketobutyrate on Mitochondrial Substrate-Level Phosphorylation

David Bui, Dora Ravasz, Christos Chinopoulos
PMID: 30810978   DOI: 10.1007/s11064-019-02759-8

Abstract

The reaction catalyzed by succinate-CoA ligase in the mitochondrial matrix yields a high-energy phosphate when operating towards hydrolysis of the thioester bond of succinyl-CoA, known as mitochondrial substrate-level phosphorylation (mSLP). The catabolism of several metabolites converge to succinyl-CoA but through different biochemical pathways. Among them, threonine, serine and methionine catabolize to succinyl-CoA through the common intermediate, 2-ketobutyrate. During the course of this pathway 2-ketobutyrate will become succinyl-CoA through propionyl-CoA catabolism, obligatorily passing through an ATP-consuming step substantiated by propionyl-CoA carboxylase. Here, by recording the directionality of the adenine nucleotide translocase while measuring membrane potential we tested the hypothesis that catabolism of 2-ketobutyrate negates mSLP due to the ATP-consuming propionyl-CoA carboxylase step in rotenone-treated, isolated mouse liver and brain mitochondria. 2-Ketobutyrate produced a less negative membrane potential compared to NADH or FADH
-linked substrates, which was sensitive to inhibition by rotenone, atpenin and arsenate, implying the involvement of complex I, complex II and a dehydrogenase-most likely branched chain keto-acid dehydrogenase, respectively. Co-addition of 2-ketobutyrate with NADH- or FADH
-linked substrates yielded no greater membrane potential than in the presence of substrates alone. However, in the presence of NADH-linked substrates, 2-ketobutyrate prevented mSLP in a dose-dependent manner. Our results imply that despite that 2-ketobutyrate leads to succinyl-CoA formation, obligatory metabolism through propionyl-CoA carboxylase associated with ATP expenditure abolishes mSLP. The provision of metabolites converging to 2-ketobutyrate may be a useful way for manipulating mSLP without using pharmacological or genetic tools.


Mitochondria play an important role in the cell proliferation suppressing activity of berberine

Xiao-Jin Yan, Xuan Yu, Xin-Pei Wang, Jing-Fei Jiang, Zhi-Yi Yuan, Xi Lu, Fan Lei, Dong-Ming Xing
PMID: 28181523   DOI: 10.1038/srep41712

Abstract

After being studied for approximately a century, berberine (BBR) has been found to act on various targets and pathways. A great challenge in the pharmacological analysis of BBR at present is to identify which target(s) plays a decisive role. In the study described herein, a rescue experiment was designed to show the important role of mitochondria in BBR activity. A toxic dose of BBR was applied to inhibit cell proliferation and mitochondrial activity, then α-ketobutyrate (AKB), an analogue of pyruvate that serves only as an electron receptor of NADH, was proven to partially restore cell proliferation. However, mitochondrial morphology damage and TCA cycle suppression were not recovered by AKB. As the AKB just help to regenerate NAD+, which is make up for part function of mitochondrial, the recovered cell proliferation stands for the contribution of mitochondria to the activity of BBR. Our results also indicate that BBR suppresses tumour growth and reduces energy charge and mitochondrial DNA (mtDNA) copy number in a HepG2 xenograft model. In summary, our study suggests that mitochondria play an important role in BBR activity regarding tumour cell proliferation and metabolism.


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